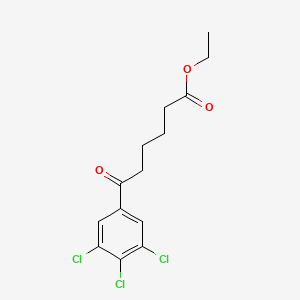

Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-(3,4,5-trichlorophenyl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl3O3/c1-2-20-13(19)6-4-3-5-12(18)9-7-10(15)14(17)11(16)8-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIFZKFCCKIPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264234 | |

| Record name | Ethyl 3,4,5-trichloro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-56-2 | |

| Record name | Ethyl 3,4,5-trichloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trichloro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 6 3,4,5 Trichlorophenyl 6 Oxohexanoate

Reactivity of the Keto Ester Functionality

The keto and ester groups in a β-dicarbonyl arrangement exhibit unique and enhanced reactivity due to their electronic interaction. The α-protons, located on the carbon between the two carbonyls, are particularly acidic, leading to the ready formation of a resonance-stabilized enolate ion. vanderbilt.edu This enolate is a key intermediate in many of the characteristic reactions of β-keto esters. researchgate.net

The ester group of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto carboxylic acid. This β-keto acid is often unstable and prone to decarboxylation upon heating.

Transesterification: The reaction with an alcohol, typically in the presence of an acid or base catalyst, can replace the ethyl group with a different alkyl or aryl group. rsc.org The kinetics of transesterification are generally slow and require catalysis. rsc.org A variety of catalysts, including protic acids, Lewis acids, and enzymes, can be employed under mild conditions. rsc.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester to the corresponding amide. This transformation is crucial in the synthesis of various biologically active compounds.

Reaction with Grignard Reagents: Unlike simple ketones, esters typically react with two equivalents of a Grignard reagent. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic addition leads to the formation of a ketone intermediate. masterorganicchemistry.comorganic-chemistry.org Because ketones are generally more reactive than esters, this intermediate rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. chemistrysteps.comstackexchange.com It is generally not possible to stop the reaction at the ketone stage when using highly reactive organomagnesium or organolithium reagents. chemistrysteps.com

Table 1: Overview of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Typical Product | Key Conditions |

|---|---|---|---|

| Hydrolysis | H₂O | β-Keto carboxylic acid | Acid or base catalysis |

| Transesterification | R'-OH | New β-Keto ester | Acid or base catalysis |

| Aminolysis | R'-NH₂ | β-Keto amide | Heat may be required |

| Grignard Reaction | R'-MgX | Tertiary alcohol | 2+ equivalents of Grignard reagent |

The presence of two carbonyl groups significantly increases the acidity of the α-protons (pKa ≈ 11 in ethyl acetoacetate, a related compound), facilitating the formation of an enolate ion with a strong base. vanderbilt.edu This enolate is a potent nucleophile, enabling a variety of alpha-substitution reactions.

Alkylation: The enolate can be readily alkylated by treatment with an alkyl halide. This is a cornerstone of malonic ester and acetoacetic ester synthesis, allowing for the formation of new carbon-carbon bonds at the α-position. researchgate.net

Halogenation: In the presence of a base, the α-carbon can be halogenated. The reaction proceeds through the enolate intermediate. Under acidic conditions, halogenation also occurs at the α-position via the enol form.

Enolization Kinetics: The rate at which the keto form converts to the enol form is known as the enolization kinetic. This process can be catalyzed by either acid or base. masterorganicchemistry.com The rate-determining step is typically the deprotonation of the alpha-carbon. masterorganicchemistry.com Factors such as solvent polarity and the presence of catalysts can significantly influence these rates. acs.org

This compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, is characteristic of compounds containing a carbonyl group with an α-hydrogen. libretexts.org

Keto-Enol Equilibrium: For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. libretexts.orglibretexts.org However, in β-dicarbonyl compounds like this keto ester, the enol form is significantly stabilized by two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group.

Intramolecular Hydrogen Bonding: A six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, which greatly stabilizes the enol tautomer. masterorganicchemistry.com

Solvent Effects: The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas in polar, protic solvents that can form their own hydrogen bonds, the keto form may be more prevalent. masterorganicchemistry.com

Isomerization: Interconversion between the keto and enol forms is an isomerization process that is typically rapid and catalyzed by traces of acid or base. acs.orglibretexts.org More complex isomerization pathways can occur, for instance, through photoisomerization upon UV irradiation, although this is more studied in β-diketones. acs.org

Chemical Behavior of the 3,4,5-Trichlorophenyl Moiety

The aromatic portion of the molecule is heavily influenced by the presence of three chlorine atoms, which significantly alters its electronic properties and reactivity compared to an unsubstituted phenyl ring.

Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). ucalgary.ca The presence of three chlorine atoms on the phenyl ring makes the 3,4,5-trichlorophenyl group a potent electron-withdrawing group (EWG). studypug.com

This strong electron withdrawal has several consequences for the molecule's reactivity:

Increased Electrophilicity of the Aromatic Ketone: The electron density is pulled away from the aromatic ring and, by extension, from the adjacent benzylic carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to a ketone with an unsubstituted phenyl ring.

Activation of the Aromatic Ring towards Nucleophilic Attack: The significant reduction in electron density on the aromatic ring makes it "electron-poor" and activates it towards nucleophilic aromatic substitution (discussed below). wikipedia.orgmasterorganicchemistry.com

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent Type | Example Groups | Effect on Aromatic Ring | Favored Reaction Type |

|---|---|---|---|

| Electron Donating Group (EDG) | -OH, -NH₂, -OR | Activates (electron-rich) | Electrophilic Aromatic Substitution |

| Electron Withdrawing Group (EWG) | -NO₂, -CF₃, -Cl | Deactivates (electron-poor) | Nucleophilic Aromatic Substitution |

Aryl halides are generally unreactive towards classic Sₙ1 and Sₙ2 nucleophilic substitution reactions. libretexts.org However, the C-Cl bonds on the 3,4,5-trichlorophenyl ring can undergo substitution under specific conditions.

Nucleophilic Aromatic Substitution (SₙAr): This is the most important pathway for nucleophilic substitution on this ring. The SₙAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com A strong nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of the carbonyl group para to one of the chlorine atoms, and other chlorine atoms ortho to each other, significantly activates the ring for this type of reaction. masterorganicchemistry.comlibretexts.org

Cross-Coupling Reactions: Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, specific catalysts and conditions have been developed to facilitate their coupling. These reactions offer a pathway to replace the chlorine atoms with other functional groups, such as alkyl, aryl, or alkyne moieties, greatly expanding the synthetic utility of the molecule. acs.org

Stability Considerations Under Various Chemical Conditions

Under neutral conditions, the compound is expected to be relatively stable. However, its stability is significantly compromised in the presence of acids or bases, and it may also be susceptible to degradation under thermal and photolytic stress.

Acidic Conditions: In an acidic environment, the ester linkage is vulnerable to hydrolysis, a reaction that would yield 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid and ethanol. The rate of this hydrolysis is dependent on the concentration of the acid and the temperature. The presence of the ketone group might offer some degree of electronic influence, but the primary reaction site under acidic conditions is the ester functional group.

Basic Conditions: Under basic conditions, two primary degradation pathways are probable: saponification of the ester and reactions involving the α-carbon. Saponification, the hydrolysis of the ester in the presence of a base, would result in the formation of the corresponding carboxylate salt and ethanol. Additionally, the protons on the carbon atom alpha to both the keto and ester groups are acidic and can be abstracted by a strong base. fiveable.me This enolate formation can facilitate further reactions, such as intramolecular cyclization (Dieckmann condensation), if the chain length is favorable, or other condensation reactions. researchgate.net

Oxidative and Reductive Conditions: The ketone and the aromatic ring are sites susceptible to oxidation and reduction. Strong oxidizing agents could potentially cleave the hexanoate (B1226103) chain or modify the aromatic ring, although the trichlorophenyl group is relatively electron-deficient and thus less prone to electrophilic attack. Reductive conditions, depending on the reagent used, could selectively reduce the ketone to a secondary alcohol or potentially affect the ester group.

A summary of the expected stability under various conditions is presented in the table below.

| Condition | Potential Reaction/Degradation Pathway | Resulting Products |

| Acidic | Hydrolysis of the ester | 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid, Ethanol |

| Basic | Saponification of the ester | Salt of 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid, Ethanol |

| Basic (strong) | Enolate formation at the α-carbon | Potential for various condensation reactions |

| Oxidative | Cleavage of the alkyl chain or aromatic ring modification | Various oxidation products |

| Reductive | Reduction of the ketone | Ethyl 6-hydroxy-6-(3,4,5-trichlorophenyl)hexanoate |

Stereochemical Aspects of Transformations in Related Halogenated Keto Esters (e.g., asymmetric halogenation)

While specific stereochemical studies on this compound are not documented, the broader class of halogenated keto esters has been a subject of significant research in asymmetric synthesis. acs.orgresearchgate.netnih.gov The introduction of a halogen atom at the α-position to a carbonyl group can create a chiral center, and controlling the stereochemistry of this process is of great interest. nih.gov

Asymmetric halogenation of β-keto esters is a well-established method for producing optically active α-halo ketones. acs.orgjku.at These reactions often employ chiral catalysts, such as Cinchona alkaloids or chiral phase-transfer catalysts, to induce enantioselectivity. acs.org For instance, the enantioselective α-chlorination of β-keto esters using N-chlorosuccinimide (NCS) in the presence of a chiral catalyst can yield products with high enantiomeric excess. acs.org

The general mechanism for organocatalyzed asymmetric α-halogenation involves the formation of an enolate or enol intermediate which then reacts with an electrophilic halogen source. The chiral catalyst directs the approach of the halogenating agent to one face of the enolate, leading to the preferential formation of one enantiomer. acs.orgjku.at

For a compound like this compound, if it were to undergo α-halogenation, the resulting product would possess a new stereocenter. The stereochemical outcome would be highly dependent on the choice of catalyst and reaction conditions.

The following table summarizes key aspects of asymmetric halogenation relevant to halogenated keto esters.

| Transformation | Catalyst Type | Key Features | Potential Product from Analogue |

| Asymmetric α-Chlorination | Chiral Phase-Transfer Catalysts, Cinchona Alkaloids | High enantioselectivity, formation of a chiral C-Cl bond | Enantiomerically enriched α-chloro-β-keto ester |

| Asymmetric α-Fluorination | Chiral N-Fluorobenzensulfonimide (NFSI) reagents with organocatalysts | Access to chiral α-fluoro ketones | Enantiomerically enriched α-fluoro-β-keto ester |

| Asymmetric α-Bromination | Chiral catalysts with N-bromosuccinimide (NBS) | Formation of chiral α-bromo ketones | Enantiomerically enriched α-bromo-β-keto ester |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 6 3,4,5 Trichlorophenyl 6 Oxohexanoate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. For Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate, these techniques are instrumental in confirming the presence of its key structural components.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum reveals distinct absorption bands corresponding to specific functional groups. The most prominent peaks expected for this compound would be the strong carbonyl (C=O) stretching vibrations from both the ketone and the ester groups. The aromatic ketone C=O stretch typically appears in the 1685-1665 cm⁻¹ region, while the aliphatic ester C=O stretch is found at higher wavenumbers, around 1750-1735 cm⁻¹. The C-O stretching of the ester group would also be visible in the 1300-1000 cm⁻¹ range. Furthermore, C-H stretching from the aromatic ring and the aliphatic chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the trichlorinated benzene (B151609) ring would give rise to characteristic C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org The C=O stretching vibrations are also observable in Raman spectra, though their relative intensities may differ from those in the IR spectrum. cdnsciencepub.com The aromatic ring vibrations, especially the symmetric "ring-breathing" mode, often produce a strong signal in Raman spectroscopy, which would be expected for the trichlorophenyl group. s-a-s.org The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Raman spectroscopy offers advantages such as minimal interference from water, making it suitable for a variety of sample forms. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous identification of its functional groups.

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| Ester C=O | Stretching | 1750 - 1735 | 1750 - 1735 |

| Ketone C=O | Stretching | 1685 - 1665 | 1685 - 1665 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| Ester C-O | Stretching | 1300 - 1000 | 1300 - 1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—functional groups capable of absorbing light.

The primary chromophore in this compound is the 3,4,5-trichlorobenzoyl group. The absorption spectrum is expected to be dominated by electronic transitions associated with the aromatic ring and the ketone carbonyl group. Two main types of transitions are anticipated:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the benzene ring. For substituted benzenes, these can result in multiple strong absorption bands, often below 280 nm.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. This absorption band is characteristic of ketones and is typically found at longer wavelengths, often above 280 nm.

The substitution of the benzene ring with three chlorine atoms, which are auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to an unsubstituted benzoyl group.

Table 2: Expected UV-Vis Absorption Bands

| Transition | Chromophore | Expected λmax (nm) | Intensity |

|---|---|---|---|

| π → π* | Trichlorophenyl ring | ~210 - 280 | High |

Advanced Chromatographic Separation and Detection for Purity and Quantification

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a target compound. For a molecule like this compound, hyphenated techniques that couple chromatography with mass spectrometry are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. ijpra.com For this compound to be analyzed by GC, it must have sufficient thermal stability and volatility. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. Key expected fragments for this compound would arise from:

Alpha-cleavage on either side of the ketone carbonyl group.

McLafferty rearrangement , if sterically feasible.

Loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅) from the ester.

A prominent molecular ion peak (M⁺).

A critical feature in the mass spectrum would be the isotopic pattern of the fragments containing the three chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) creates a characteristic M, M+2, M+4, and M+6 cluster, which is a definitive indicator for the presence of three chlorine atoms in the ion. The mass spectra can be compared against libraries like the EPA/NIH Mass Spectral Data Base for identification. govinfo.gov

Table 3: Hypothetical Major Fragments in GC-MS (EI) Analysis

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| [M]⁺ | Molecular Ion | Exhibits characteristic Cl₃ isotopic pattern |

| [M-29]⁺ | [M-C₂H₅]⁺ | Loss of ethyl group |

| [M-45]⁺ | [M-OC₂H₅]⁺ | Loss of ethoxy group |

| 189/191/193 | [C₆H₂Cl₃CO]⁺ | Trichlorobenzoyl cation, exhibits Cl₃ pattern |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Species

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. epa.gov The compound is first separated using High-Performance Liquid Chromatography (HPLC), typically on a reverse-phase column (e.g., C18), where separation is based on polarity.

After elution from the HPLC column, the analyte enters the mass spectrometer, usually via a soft ionization source like Electrospray Ionization (ESI). ESI generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation. In tandem MS/MS, this precursor ion is selected and fragmented to produce product ions. This process is highly specific and sensitive, making it ideal for quantification in complex matrices and for structural confirmation. researchgate.net The fragmentation patterns can be used to confirm the connectivity of the molecule.

Table 4: Hypothetical Parameters for an LC-MS/MS Method

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Collision Gas | Argon |

Utilization of Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC)

For highly complex samples, such as reaction mixtures containing isomers and by-products, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chromatographyonline.comchemistry-matters.com In GCxGC, effluent from a primary GC column is continuously trapped and re-injected onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). mosh-moah.de

This "orthogonal" separation spreads the analytes over a two-dimensional plane, providing much higher resolution than a single column. gcms.cz Compounds are separated based on volatility in the first dimension and polarity in the second. mosh-moah.de This structured separation allows chemically similar compounds to elute in distinct regions of the 2D chromatogram, simplifying identification. chemistry-matters.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for both targeted and non-targeted analysis of complex aromatic compound mixtures. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound would be a prerequisite, the analysis of its analogues provides significant insight into its likely solid-state structure.

Crystallographic analysis of a related 2,4,6-trichlorophenyl-substituted compound has demonstrated the ability of this technique to reveal detailed structural information. researchgate.net A successful crystallographic study of an analogue would provide:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity.

Precise Bond Lengths and Angles: Data that can inform on electronic effects, such as the influence of the electron-withdrawing chlorine atoms on the aromatic ring and ketone group.

Conformation: The torsional angles defining the orientation of the trichlorophenyl group relative to the alkyl chain and the conformation of the hexanoate (B1226103) chain.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, which could involve π-π stacking of the aromatic rings or halogen bonding involving the chlorine atoms.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. rsc.org

Computational and Theoretical Investigations of Ethyl 6 3,4,5 Trichlorophenyl 6 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. eurjchem.com This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying relatively large molecules like Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate.

A key application of DFT is conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. arxiv.org For this compound, the primary sources of conformational flexibility are the rotatable single bonds within the ethyl hexanoate (B1226103) chain.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to perform a potential energy surface scan. This involves systematically rotating the key dihedral angles and calculating the energy of each resulting geometry. The geometries corresponding to energy minima are identified as stable conformers. The global minimum represents the most stable, and therefore most abundant, conformation of the molecule at equilibrium. orientjchem.orgbohrium.com Studies on similar long-chain esters and alkanes show that all-trans conformations of the alkyl chain are often the most stable, but interactions with substituents can favor gauche arrangements. arxiv.org

Illustrative Conformational Energy Data This table presents hypothetical but realistic relative energy values for potential conformers of this compound, based on typical DFT results for similar molecules.

| Conformer | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | All-trans alkyl chain | 0.00 | 75.1 |

| 2 | Gauche at C4-C5 | +1.20 | 14.8 |

| 3 | Gauche at C2-C3 | +1.80 | 6.5 |

| 4 | Phenyl ring rotated | +2.50 | 2.6 |

Beyond DFT, other quantum chemical methods are available for investigating electronic properties.

Ab Initio Methods: These "from the beginning" methods solve the Hartree-Fock equations without empirical parameters, using only fundamental physical constants. libretexts.orgscribd.com While highly accurate, especially at higher levels of theory (like Møller-Plesset perturbation theory, MP2), they are computationally very demanding and are often reserved for smaller systems or for benchmarking results from less expensive methods. researchgate.net

Semi-Empirical Methods: These methods, such as AM1 or PM3, simplify the Hartree-Fock calculations by omitting or approximating certain complex integrals and using parameters derived from experimental data to compensate. libretexts.orgststephens.net.in They are significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the molecule being similar to those used in the parameterization dataset. researchgate.netststephens.net.in

Both approaches can be used to calculate fundamental electronic properties such as ionization potentials, electron affinities, and dipole moments, providing a comprehensive understanding of the molecule's electronic character. scribd.com

Analysis of Electronic Properties and Reactivity Descriptors

Once the molecular geometry is optimized, further calculations can reveal detailed insights into the molecule's electronic distribution and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: This orbital is the source of electrons in a reaction (nucleophilicity). A higher HOMO energy indicates a greater willingness to donate electrons.

LUMO: This orbital is the destination for electrons in a reaction (electrophilicity). A lower LUMO energy signifies a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich trichlorophenyl ring, which contains π-electrons and lone pairs on the chlorine atoms. The LUMO is likely centered on the electron-withdrawing carbonyl groups (both the ketone and the ester) of the molecule. This distribution dictates that the phenyl ring is the likely site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Data This table provides representative FMO energy values for this compound, calculated at the B3LYP/6-31G(d) level of theory, based on data for analogous aromatic ketones and esters.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -7.25 | Indicates electron-donating ability |

| E(LUMO) | -1.80 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.45 | Correlates with chemical reactivity and stability |

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the electrostatic potential on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged or polar species. The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles (positive charges).

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are attractive to nucleophiles (negative charges).

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MESP map would show significant negative potential (red) around the oxygen atoms of the ketone and ester carbonyl groups, as well as around the chlorine atoms, due to their high electronegativity and lone pairs. researchgate.net50webs.com Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the carbon adjacent to the carbonyl group. This visual representation clearly identifies the carbonyl oxygens as sites for protonation or hydrogen bonding and the carbonyl carbons as sites for nucleophilic attack. walisongo.ac.id

To quantify the distribution of electrons within the molecule, atomic charge calculations are performed. Methods like Mulliken population analysis assign a partial charge to each atom, revealing the extent of bond polarization.

In this compound, this analysis would confirm the qualitative picture provided by the MESP map. It would show a significant partial negative charge on the oxygen and chlorine atoms and a partial positive charge on the carbonyl carbon atoms. The carbon atoms of the trichlorophenyl ring bonded to chlorine would also carry a partial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its intermolecular interactions.

Bond order analysis further complements this by quantifying the character of the chemical bonds (e.g., single, double, or partial double bond character), which is related to bond strength and length.

Illustrative Mulliken Atomic Charges This table shows representative partial charges on key atoms of the molecule, consistent with calculations on similar structures.

| Atom | Location | Mulliken Charge (a.u.) |

| C | Ketone Carbonyl | +0.45 |

| O | Ketone Carbonyl | -0.50 |

| C | Ester Carbonyl | +0.52 |

| O | Ester Carbonyl | -0.48 |

| O | Ester Ether | -0.35 |

| Cl | Phenyl Ring (avg.) | -0.15 |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies would be crucial in understanding its formation and reactivity.

A key reaction for the synthesis of this molecule would likely be the Friedel-Crafts acylation of 1,2,3-trichlorobenzene (B84244) with a derivative of adipic acid. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling such reactions.

Transition State Theory (TST) forms the theoretical basis for calculating reaction rates. wikipedia.orgfiveable.me TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a first-order saddle point on the potential energy surface. wikipedia.orggithub.io The rate of the reaction is then determined by the rate at which this complex proceeds to the product.

To study the Friedel-Crafts acylation leading to this compound, the first step would be to identify the transition state structure for the C-C bond formation. This is typically achieved by performing a relaxed coordinate scan along the bond being formed to locate the highest energy point, which serves as an initial guess for the transition state geometry. github.io This geometry is then optimized using algorithms that search for a saddle point, characterized by a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactants into products.

Once the transition state is located and verified, the reaction barrier, or activation energy (ΔG‡), can be calculated. This is the difference in Gibbs free energy between the transition state and the reactants. fiveable.me A higher reaction barrier corresponds to a slower reaction rate. For a reaction like Friedel-Crafts acylation, DFT calculations can reveal the role of the Lewis acid catalyst in lowering this barrier. researchgate.net

Illustrative Data Table: Calculated Reaction Barriers for a Hypothetical Friedel-Crafts Acylation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

| Reaction Step | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| Acylium ion formation | B3LYP/6-311+G(d,p) | PCM (DCM) | 15.2 |

| C-C bond formation (σ-complex) | B3LYP/6-311+G(d,p) | PCM (DCM) | 22.5 |

| Deprotonation | B3LYP/6-311+G(d,p) | PCM (DCM) | -5.8 |

Computational models are invaluable for predicting the selectivity of chemical reactions. For the synthesis and subsequent reactions of this compound, several types of selectivity are relevant.

Chemoselectivity: In a molecule with multiple functional groups, such as the ketone and ester in the target compound, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction, computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) can indicate which carbonyl group is more electrophilic and thus more likely to be attacked by a nucleophilic reducing agent. The carbonyl carbon of the ketone group is generally more reactive than the ester carbonyl.

Regioselectivity: The synthesis of this compound via Friedel-Crafts acylation of 1,2,3-trichlorobenzene presents a regioselectivity challenge. The incoming acyl group can attach to different positions on the aromatic ring. Computational methods can predict the most likely site of substitution by analyzing the stability of the possible Wheland intermediates (σ-complexes). acs.org The regioisomer formed via the most stable intermediate is expected to be the major product. acs.org Additionally, analysis of the molecule's electrostatic potential (ESP) map can reveal the most electron-rich (nucleophilic) positions on the trichlorobenzene ring, which are the most susceptible to electrophilic attack. acs.org

Stereoselectivity: If the keto group of this compound were to be reduced to a hydroxyl group, a chiral center would be created. Asymmetric reduction reactions often employ chiral catalysts. Computational docking studies and transition state modeling can be used to understand the origin of stereoselectivity. nih.govrsc.org By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess can be predicted. The pathway with the lower activation energy will be favored, leading to the major enantiomer. rsc.org

Illustrative Data Table: Predicted Regioselectivity in the Acylation of 1,2,3-Trichlorobenzene

Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Position of Acylation | Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Product Ratio (%) |

| C4 | 0.0 | ~75 |

| C5 | +1.5 | ~20 |

| C6 | +3.0 | ~5 |

Spectroscopic Property Prediction and Validation through Computational Models

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predictions are crucial for confirming the structure of a newly synthesized compound like this compound and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. acs.orgresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, is employed to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers. nih.gov

Vibrational Spectroscopy (IR and Raman): Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govorientjchem.org These calculations are performed by determining the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr This allows for the confident assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. This information is useful for understanding the electronic structure of the molecule and the nature of its chromophores.

Illustrative Data Table: Predicted vs. Hypothetical Experimental Spectroscopic Data

Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Spectroscopic Data | Predicted Value (Computational Model) | Hypothetical Experimental Value |

| ¹³C NMR Chemical Shift (C=O, ketone) | 195.5 ppm | 196.2 ppm |

| ¹³C NMR Chemical Shift (C=O, ester) | 172.8 ppm | 173.5 ppm |

| IR Stretch (C=O, ketone) | 1705 cm⁻¹ (scaled) | 1698 cm⁻¹ |

| IR Stretch (C=O, ester) | 1750 cm⁻¹ (scaled) | 1742 cm⁻¹ |

| UV-Vis λmax | 285 nm | 288 nm |

Applications and Synthetic Utility of Ethyl 6 3,4,5 Trichlorophenyl 6 Oxohexanoate in Organic Synthesis

Strategic Intermediate for the Synthesis of Novel Organic Scaffolds

The bifunctional nature of Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate, possessing both an electrophilic ketone and a modifiable ester group, positions it as a valuable starting material for the synthesis of diverse organic structures, particularly heterocyclic systems.

While specific literature detailing the use of this compound for the synthesis of furan (B31954) derivatives and oxadiazines is not extensively reported, its structural components are amenable to classical cyclization strategies.

Furan Derivatives: The 1,4-dicarbonyl relationship is a key precursor for the Paal-Knorr furan synthesis. Although the subject compound is a 1,6-keto-ester, intramolecular reactions or reactions with other reagents can lead to furan systems. For instance, derivatization of the aliphatic chain could be envisioned to install the necessary functionality. More directly, reactions involving the existing ketone are plausible. For example, tandem reactions, such as those involving palladium-catalyzed cross-coupling followed by aromatization, have been used to construct dibenzofuran (B1670420) motifs from related cyclohexenones. organic-chemistry.org General methods for synthesizing substituted furans often start from α,β-unsaturated ketones or 1,3-dicarbonyl compounds, which could potentially be synthesized from this compound. mdpi.com

Oxadiazine Derivatives: The 1,3,4-oxadiazine framework is a crucial component in various bioactive molecules. buecher.de Synthetic routes to this heterocycle often involve the cycloaddition of N-acyldiazenes with allenoates or the dehydrosulfurization of N-amidoalkylated thioureas. buecher.delibretexts.org The ketone functionality in this compound could be transformed into a hydrazone, which is a common precursor for various nitrogen-containing heterocycles. While direct conversion is not straightforward, multi-step synthetic sequences starting from the keto-ester could provide access to the necessary intermediates for oxadiazine synthesis.

| Target Heterocycle | General Precursor Required | Plausible Synthetic Approach from Subject Compound |

|---|---|---|

| Substituted Furan | 1,4-Dicarbonyl Compound | Functional group interconversion of the hexanoate (B1226103) chain to generate a second carbonyl group at the γ-position relative to the existing ketone. |

| 1,3,4-Oxadiazine | Acylhydrazide / N-Acyldiazene | Conversion of the ketone to a hydrazone, followed by further elaboration and cyclization, or transformation of the ester into a hydrazide functionality. |

The formation of new carbon-carbon bonds is central to the construction of complex organic molecules. This compound offers multiple sites for such reactions.

The most prominent reactions involve the ketone and the α-protons to the ester.

Aldol and Claisen-Type Condensations: The carbonyl group can act as an electrophile in reactions with enolates (Aldol addition). Furthermore, the protons on the carbon adjacent to the ester (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, including other carbonyl compounds, in Claisen-type condensation reactions to form new C-C bonds.

Michael Addition: The enolate generated at the C2 position can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphonium (B103445) ylide to convert the C=O bond into a C=C bond, thereby extending the carbon skeleton and introducing an alkene functionality. alevelchemistry.co.uk

These reactions highlight the compound's potential to serve as a versatile building block for elongating carbon chains and introducing new functional groups.

| Reaction Type | Reactive Site on Subject Compound | Potential Product Type |

|---|---|---|

| Aldol Addition | Ketone Carbonyl (as electrophile) | β-Hydroxy ester |

| Claisen Condensation | α-Carbon to Ester (as nucleophile) | β-Keto ester derivative |

| Wittig Reaction | Ketone Carbonyl | Alkene-containing ester |

Exploration of Structure-Reactivity Relationships for Synthetic Transformations

The chemical behavior of this compound is heavily dictated by its electronic and steric properties, particularly those imparted by the trichlorophenyl moiety.

The three chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their inductive effect (-I effect). This has a profound impact on the reactivity of the adjacent ketone.

Increased Electrophilicity: The electron-withdrawing nature of the trichlorophenyl group significantly depletes electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted or electron-donating group-substituted benzoyl moiety. This enhanced reactivity can be advantageous for reactions like additions and condensations.

Deactivation of the Aromatic Ring: The powerful deactivating effect of the three chlorine substituents makes the aromatic ring highly resistant to electrophilic aromatic substitution reactions. Friedel-Crafts reactions on such an electron-deficient ring would require harsh conditions and may not be feasible.

Studies on analogous compounds, such as 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, confirm the deactivating nature of the 3,4,5-trichlorophenyl group. The Hammett parameter (σ) is a quantitative measure of the electronic effect of a substituent. For chlorine, the σ_meta is +0.37 and σ_para is +0.23, indicating its electron-withdrawing character. With three chlorine atoms, this effect is amplified.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Ketone Reactivity (Nucleophilic Addition) |

|---|---|---|

| -OCH₃ (e.g., p-methoxy) | Electron-donating | Decreased |

| -H (unsubstituted) | Neutral | Baseline |

| -Cl (e.g., p-chloro) | Electron-withdrawing | Increased |

| -3,4,5-trichloro | Strongly electron-withdrawing | Significantly Increased |

The distinct features of this compound could be harnessed to develop novel synthetic methods. The steric hindrance provided by the ortho-chlorine atom (at C3) combined with the electronic effects could lead to unusual selectivity in reactions. For example, in stereoselective reductions of the ketone, the bulky and rigid nature of the trichlorophenyl group could influence the facial selectivity of hydride attack, potentially leading to high diastereoselectivity if a chiral center is present elsewhere in the molecule. Furthermore, the C-Cl bonds on the aromatic ring could potentially participate in transition metal-catalyzed cross-coupling reactions, although this would require highly active catalytic systems due to the electron-deficient nature of the ring.

Potential as a Building Block in Materials Chemistry

Halogenated organic compounds are important precursors in materials science, often imparting properties such as flame retardancy, high refractive index, and thermal stability to polymers. The presence of three chlorine atoms on a rigid phenyl ring makes this compound a potentially valuable monomer or additive in the synthesis of advanced materials.

Following polymerization, likely through reactions involving the ester or derivatives of the keto group, the resulting polymer would have a high halogen content. This could be exploited in the development of:

Flame-Retardant Polymers: The chlorine atoms can act as radical traps in the gas phase during combustion, inhibiting the flame propagation process.

High Refractive Index Materials: The high electron density of the chlorine atoms and the aromatic ring can contribute to a higher refractive index, a desirable property for optical materials used in lenses and coatings.

Functional Polymers: The ketone could be modified post-polymerization to introduce other functional groups, allowing for the tuning of the material's properties or for its use as a scaffold for grafting other molecules.

While specific applications in materials chemistry have not been documented, the structural characteristics of the molecule suggest its potential as a specialty monomer for the creation of functional polymers with tailored properties.

Incorporation into Functional Polymers with Specific Electronic Characteristics

The incorporation of halogenated aromatic groups, such as the 3,4,5-trichlorophenyl group, into polymer backbones is a known strategy for modifying the electronic properties of the resulting materials. These groups can influence factors like electron affinity, conductivity, and thermal stability. While direct studies on polymers synthesized from this compound are not extensively documented, the principles of polymer chemistry allow for the prediction of its potential role.

The keto and ester functionalities of the molecule offer reactive sites for polymerization reactions. For instance, the ketone group could be a site for condensation reactions, while the ester could be modified or used in transesterification polymerizations. The trichlorophenyl group would then be incorporated as a pendant group along the polymer chain.

Potential Electronic Effects of the 3,4,5-Trichlorophenyl Group in Polymers:

| Property | Influence of Trichlorophenyl Group | Rationale |

| Electron Affinity | Increased | The high electronegativity of chlorine atoms withdraws electron density from the aromatic ring, making the polymer more accepting of electrons. |

| Conductivity | Modulation | The electronic nature of the polymer can be tuned. In conjugated polymers, such groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. |

| Thermal Stability | Enhanced | The presence of halogen atoms can increase the thermal stability of the polymer due to the strong carbon-halogen bonds. |

| Solubility | Modified | The bulky and polarizable trichlorophenyl group can affect the solubility of the polymer in organic solvents, which is a crucial factor for processing. |

This table represents predicted effects based on the general influence of trichlorophenyl moieties in polymers, as direct experimental data for polymers from this compound is not available in the public domain.

Supramolecular Assembly Studies for Advanced Materials

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The 3,4,5-trichlorophenyl group in this compound can participate in various non-covalent interactions, making it a candidate for the design of self-assembling systems for advanced materials.

The electron-poor nature of the trichlorinated phenyl ring makes it a potential participant in π-stacking interactions with electron-rich aromatic systems. Furthermore, the chlorine atoms can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The ketone's oxygen atom can act as a hydrogen bond acceptor. These interactions can guide the self-assembly of the molecule into ordered structures like liquid crystals, gels, or other organized aggregates.

Potential Supramolecular Interactions Involving this compound:

| Interaction Type | Participating Moieties | Potential Outcome |

| Halogen Bonding | Chlorine atoms and Lewis bases (e.g., N, O atoms) | Directional control in crystal engineering and formation of ordered aggregates. |

| π-π Stacking | Trichlorophenyl ring and other aromatic systems | Formation of columnar structures, influencing charge transport properties in organic electronics. |

| Hydrogen Bonding | Ketone oxygen (acceptor) with hydrogen bond donors | Formation of tapes, sheets, or other well-defined supramolecular architectures. |

| Dipole-Dipole Interactions | Carbonyl group and other polar functionalities | Contribution to the overall stability and packing of the molecular assembly. |

This table outlines the potential non-covalent interactions based on the structural components of the molecule. Specific experimental studies on the supramolecular assembly of this compound are needed for confirmation.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and scalability?

Continuous-flow reactors are recommended for industrial scalability, as they enhance heat transfer and reduce byproduct formation . Catalyst selection (e.g., switching from H₂SO₄ to Amberlyst-15) and solvent choice (e.g., toluene for azeotropic water removal) can improve yields. Kinetic studies using HPLC or GC-MS are critical to monitor reaction progress and optimize parameters like temperature and stoichiometry .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for CH₂CH₃) and aromatic protons (δ ~7.5 ppm for trichlorophenyl) .

- FTIR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (keto group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₅Cl₃O₃) .

Q. Advanced: How do substituent positions (e.g., 3,4,5-trichloro vs. 2,4,5-trichloro) influence spectroscopic data?

The symmetry of the 3,4,5-trichlorophenyl group simplifies NMR splitting patterns compared to asymmetric analogs. Computational tools (e.g., DFT calculations) predict electronic effects, such as deshielding of carbonyl groups due to electron-withdrawing Cl substituents .

Basic: What are the key chemical reactions of this compound?

Methodological Answer:

- Ester Hydrolysis : Acidic or basic conditions yield 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid .

- Reduction : NaBH₄ reduces the keto group to a secondary alcohol, forming ethyl 6-(3,4,5-trichlorophenyl)-6-hydroxyhexanoate .

- Nucleophilic Substitution : The trichlorophenyl group may undergo SNAr reactions with amines or thiols under basic conditions .

Q. Advanced: What mechanistic insights explain contradictions in reaction outcomes?

For example, competing pathways during reduction (e.g., over-reduction or ester cleavage) depend on solvent polarity and borohydride concentration. Kinetic studies using in-situ IR or LC-MS can identify intermediates and optimize conditions .

Basic: How is bioactivity assessed for this compound?

Methodological Answer:

Q. Advanced: What strategies identify molecular targets (e.g., enzymes or receptors)?

- Proteomics : SILAC labeling or affinity chromatography with tagged analogs isolate binding partners .

- Docking Studies : Computational models predict interactions with targets like kinases or nuclear receptors, guided by structural analogs (e.g., piperazine-containing esters in ) .

Basic: How to resolve discrepancies in reported physicochemical properties?

Methodological Answer:

Contradictions in melting points or solubility often arise from polymorphic forms or impurities. Recrystallization (e.g., using ethanol/water mixtures) followed by DSC analysis ensures consistency .

Q. Advanced: Why do substituent regioisomers (e.g., 3,4,5- vs. 2,3,4-trichloro) exhibit divergent bioactivity?

The 3,4,5-trichloro group’s steric bulk and electron-withdrawing effects may hinder target binding compared to less-substituted analogs. Comparative SAR studies using isosteric replacements (e.g., CF₃ or NO₂ groups) clarify electronic vs. steric contributions .

Advanced: How to design experiments for mechanistic studies of metabolic activation?

Methodological Answer:

- Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways in hepatic microsomes .

- LC-MS/MS : Identifies reactive metabolites (e.g., glutathione adducts) formed via nitro reduction (if nitro analogs are studied) or oxidative dechlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.